3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol
Brand Name: Vulcanchem
CAS No.: 102737-76-8
VCID: VC20749820
InChI: InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3
SMILES: CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O
Molecular Formula: C38H52O6
Molecular Weight: 604.8 g/mol

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol

CAS No.: 102737-76-8

Cat. No.: VC20749820

Molecular Formula: C38H52O6

Molecular Weight: 604.8 g/mol

* For research use only. Not for human or veterinary use.

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol - 102737-76-8

Specification

CAS No. 102737-76-8
Molecular Formula C38H52O6
Molecular Weight 604.8 g/mol
IUPAC Name 3,6,10,11-tetrapentoxytriphenylene-2,7-diol
Standard InChI InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3
Standard InChI Key RRXLJTWVCLAAJD-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O
Canonical SMILES CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator